molecular formula C19H21NO5S B14921350 Methyl 1-[3-(naphthalen-2-ylsulfonyl)propanoyl]prolinate

Methyl 1-[3-(naphthalen-2-ylsulfonyl)propanoyl]prolinate

Cat. No.: B14921350
M. Wt: 375.4 g/mol
InChI Key: YRYGQGVEDKTXNB-UHFFFAOYSA-N
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Description

Methyl 1-[3-(2-naphthylsulfonyl)propanoyl]-2-pyrrolidinecarboxylate is a complex organic compound that features a naphthylsulfonyl group attached to a propanoyl chain, which is further connected to a pyrrolidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[3-(2-naphthylsulfonyl)propanoyl]-2-pyrrolidinecarboxylate typically involves multiple steps, starting with the preparation of the naphthylsulfonyl derivative. This is followed by the introduction of the propanoyl group and the subsequent formation of the pyrrolidinecarboxylate structure. Common reagents used in these reactions include sulfonyl chlorides, propanoic acid derivatives, and pyrrolidine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[3-(2-naphthylsulfonyl)propanoyl]-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 1-[3-(2-naphthylsulfonyl)propanoyl]-2-pyrrolidinecarboxylate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-[3-(2-naphthylsulfonyl)propanoyl]-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Alpha-(2-Naphthylsulfonyl)-N(3-Amidino-L-Phenylalaninyl)Isopipecolinic Acid Methyl Ester
  • 6-Methyl-1-[3-(2-naphthylsulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoline

Uniqueness

Methyl 1-[3-(2-naphthylsulfonyl)propanoyl]-2-pyrrolidinecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications. Its distinct properties also differentiate it from other similar compounds, providing unique advantages in specific contexts.

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 1-(3-naphthalen-2-ylsulfonylpropanoyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C19H21NO5S/c1-25-19(22)17-7-4-11-20(17)18(21)10-12-26(23,24)16-9-8-14-5-2-3-6-15(14)13-16/h2-3,5-6,8-9,13,17H,4,7,10-12H2,1H3

InChI Key

YRYGQGVEDKTXNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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